molecular formula C18H11ClN2OS B2878415 5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole CAS No. 866038-59-7

5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole

Cat. No.: B2878415
CAS No.: 866038-59-7
M. Wt: 338.81
InChI Key: RJRXEYYAVOUUQZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 5 with a chlorine atom and at position 2 with a pyridinyl group linked via a sulfur atom to a phenyl ring. This structure combines aromaticity, electron-withdrawing substituents (Cl), and a thioether bridge, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

5-chloro-2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-12-8-9-16-15(11-12)21-17(22-16)14-7-4-10-20-18(14)23-13-5-2-1-3-6-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRXEYYAVOUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole typically involves the reaction of 5-chloro-2-nitroanilines with thiophenols. This reaction can be facilitated by converting the thiophenol into an oily emulsion of sodium . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in solvents like DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole Benzoxazole Cl, pyridinyl-sulfanyl-phenyl Not Provided Balanced aromaticity and thioether bridge
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzoxazole Benzoxazole Cl, -CF₃ on pyridine 330.71 Enhanced metabolic stability
Suvorexant Intermediate 3 Benzoxazole Diazepane substituent 265.74 Improved solubility and flexibility
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole Benzimidazole Phenoxyethyl-sulfanyl Not Provided Ether linkage for lipophilicity
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazoloquinoxaline Triazoloquinoxaline 2-Chlorophenylsulfanyl Not Provided Extended π-system for intercalation

Research Implications

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and chlorine substituents (as in ) may enhance stability but reduce solubility.
  • Core Flexibility : Diazepane-substituted benzoxazole () highlights the role of nitrogen-containing rings in modulating pharmacokinetics.
  • Sulfur Linkages : Thioether bridges (common across analogs) contribute to hydrophobic interactions but may pose oxidation risks.

Biological Activity

5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies highlighting its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C13H8ClNOS
  • Molecular Weight : 261.73 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzoxazole precursors with phenylsulfanyl and pyridine derivatives. The specific synthetic pathways can vary, but they generally utilize methods such as nucleophilic substitution or cyclization reactions.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit antimicrobial properties. For instance, studies have shown that various benzoxazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 250 to 7.81 µg/mL, indicating a broad spectrum of activity against resistant strains compared to standard antibiotics like fluconazole .

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Benzoxazole Derivative A15Gram-positive Bacteria
Benzoxazole Derivative B30Fungi (Candida albicans)

Anticancer Activity

Benzoxazole derivatives, including the compound , have been evaluated for their anticancer properties. They have shown cytotoxic effects against various cancer cell lines such as:

  • Breast cancer (MCF-7, MDA-MB-231)
  • Lung cancer (A549)
  • Liver cancer (HepG2)
  • Prostate cancer (PC3)

In particular, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial potential of several benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with lower MIC values than conventional antibiotics .
  • Cytotoxicity Assessment : In a study focused on the cytotoxic effects of benzoxazole compounds on breast cancer cell lines, it was found that specific substitutions on the benzoxazole ring enhanced cytotoxicity significantly. The compound under discussion was part of a series that showed promising results against MCF-7 cells with IC50 values below 20 µM .

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